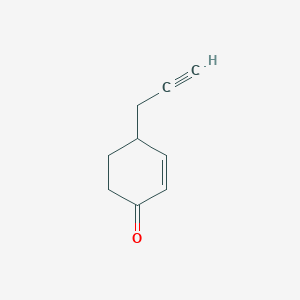![molecular formula C21H23N7O3S B13433226 N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide is a complex organic compound that belongs to the class of amine oxides This compound is characterized by its intricate structure, which includes multiple functional groups such as methyl, sulfamoyl, and pyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide typically involves multiple steps. One common method involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide. The reaction mixture is stirred at 85°C until completion, followed by the addition of water and further stirring for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce the corresponding amine.
Aplicaciones Científicas De Investigación
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine N-oxide: An osmolyte found in marine organisms, used in protein folding experiments.
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: An impurity of Pazopanib, an angiogenesis inhibitor.
Uniqueness
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H23N7O3S |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide |
InChI |
InChI=1S/C21H23N7O3S/c1-13-5-6-15(11-19(13)32(22,30)31)24-21-23-10-9-20(25-21)28(4,29)16-7-8-17-14(2)27(3)26-18(17)12-16/h5-12H,1-4H3,(H2,22,30,31)(H,23,24,25) |
Clave InChI |
KIPCSJZOAYPRHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)[N+](C)(C3=CC4=NN(C(=C4C=C3)C)C)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


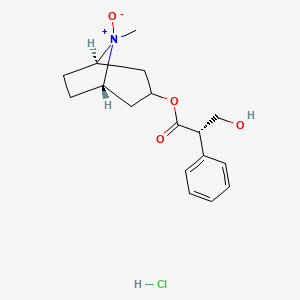


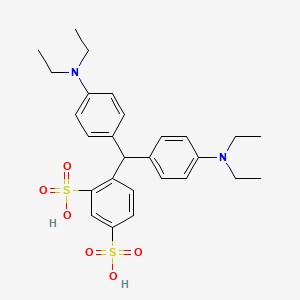
![Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F](/img/structure/B13433167.png)
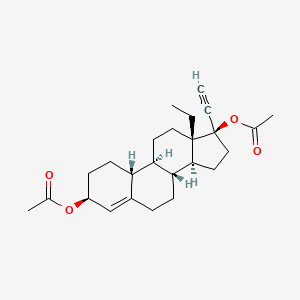
![[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-21'-yl] prop-2-enyl carbonate](/img/structure/B13433173.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)
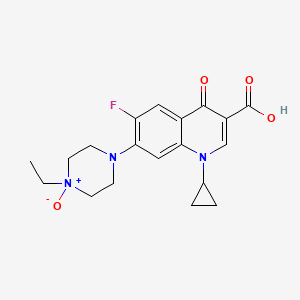
![1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol](/img/structure/B13433179.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)

